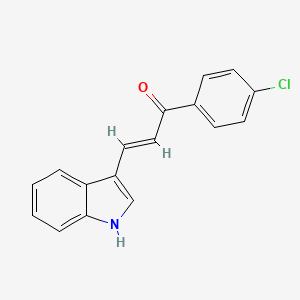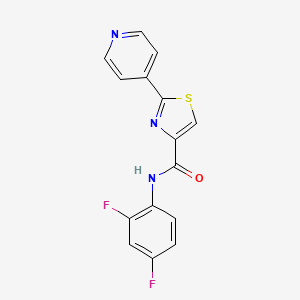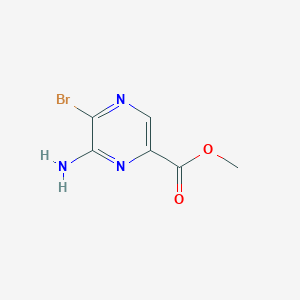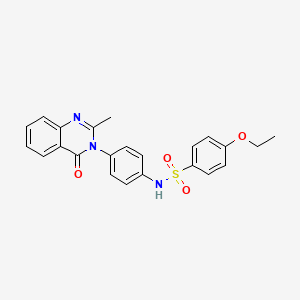![molecular formula C16H19NO2 B2410726 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol CAS No. 200131-19-7](/img/structure/B2410726.png)
2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO2 and a molecular weight of 257.33 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For “this compound”, the molecular formula is C16H19NO2 and the molecular weight is 257.33 . More detailed properties like melting point, boiling point, and solubility are not available in the data I have.Scientific Research Applications
Molecular Structure and Spectroscopy
- The molecular structure and spectroscopic properties of compounds closely related to 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol have been a subject of extensive study. One such compound, (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, was analyzed using X-ray diffraction, FT-IR, and UV–vis spectroscopy. The vibrational frequencies were calculated using DFT/B3LYP/6-31G(d,p) method, which showed good agreement with the experimental values. Additionally, the electronic properties, the nature of intramolecular hydrogen bonds, and the nonlinear optical (NLO) properties of the molecule were studied, indicating that it exhibited significant NLO activity (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Radical Scavenging and Antioxidant Activity
- Another compound closely related, (E)-4,6-dibromo-2-[(3,5-dimethylphenylimino)methyl]-3-methoxyphenol, was synthesized and its free radical scavenging activities were assessed using DPPH, DMPD+, and ABTS+ assays. The results demonstrated that the compound exhibited effective radical scavenging activities, hinting at potential antioxidant applications (Alaşalvar et al., 2014).
Antimicrobial Studies
- Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde were synthesized and their antimicrobial activity was tested against various bacteria and fungi. This study indicates the potential of such compounds in antimicrobial applications (Joshi, Rojivadiya, & Pandya, 2014).
properties
IUPAC Name |
2-[(3,4-dimethylanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-7-8-14(9-12(11)2)17-10-13-5-4-6-15(19-3)16(13)18/h4-9,17-18H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENBYMVXDYCSRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)

![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)
![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)
![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)





![N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2410665.png)